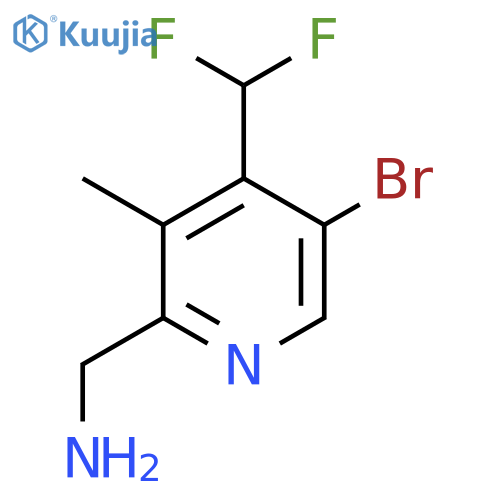Cas no 1805382-11-9 (2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine)

1805382-11-9 structure
商品名:2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine
CAS番号:1805382-11-9
MF:C8H9BrF2N2
メガワット:251.071267843246
CID:4861719
2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine
-
- インチ: 1S/C8H9BrF2N2/c1-4-6(2-12)13-3-5(9)7(4)8(10)11/h3,8H,2,12H2,1H3
- InChIKey: WMAAAKCFVIHDGQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(CN)C(C)=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059389-1g |
2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine |
1805382-11-9 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine 関連文献
-
1. Book reviews
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1805382-11-9 (2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
